molecular formula C24H33N5O2 B2510154 N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 941995-31-9

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2510154
CAS No.: 941995-31-9
M. Wt: 423.561
InChI Key: BXTNWJWKSTVBBB-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative intended for research and experimental purposes exclusively. This compound is part of a class of molecules known for their potential as key intermediates in medicinal chemistry and drug discovery research. The structure incorporates a central oxalamide group, a functional moiety often explored for its ability to participate in hydrogen bonding and its potential in modulating biological activity . The molecular architecture is further defined by a 4-(dimethylamino)phenyl group and a p-tolyl (4-methylphenyl) ring, aromatic systems that can influence the compound's electronic properties and binding affinity. The presence of a 4-methylpiperazine moiety is a significant feature, as this heterocycle is commonly utilized in pharmaceutical agents to fine-tune solubility, bioavailability, and receptor interaction profiles. While the specific biological targets and full mechanism of action for this precise molecule require further experimental investigation, its design suggests potential utility as a building block in developing enzyme inhibitors or receptor modulators. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-18-5-9-20(10-6-18)26-24(31)23(30)25-17-22(29-15-13-28(4)14-16-29)19-7-11-21(12-8-19)27(2)3/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTNWJWKSTVBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. The structure includes a dimethylamino group, a piperazine ring, and an oxalamide moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research focusing on related compounds has demonstrated selective activity against breast cancer cell lines, with mechanisms involving the aryl hydrocarbon receptor (AhR) pathway .

Antioxidant Properties

The antioxidant capabilities of this compound were assessed using the DPPH radical scavenging assay. Similar oxalamide derivatives have shown promising results in scavenging free radicals and reducing oxidative stress in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Studies

  • Breast Cancer Cell Line Study : A study evaluated the efficacy of similar compounds against MCF-7 breast cancer cells, revealing growth inhibition with IC50 values as low as 0.56 µM . These findings highlight the potential of oxalamide derivatives in targeting resistant cancer cell lines.
  • Antioxidant Activity Assessment : A comparative study on various metal complexes indicated that oxalamide compounds could outperform traditional antioxidants like ascorbic acid in specific assays, indicating their potential utility in formulations aimed at reducing oxidative damage .

Research Findings Summary

Research surrounding this compound has produced several noteworthy findings:

Study Findings
Breast Cancer Cell Line StudyExhibited selective cytotoxicity with IC50 < 0.56 µM against MCF-7 cells .
Antioxidant ActivityDemonstrated superior radical scavenging ability compared to standard antioxidants .
Mechanistic InsightsSuggested involvement in AhR signaling pathways leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties/Data
Target Compound (Not explicitly listed in evidence) C23H31N5O2 (inferred) ~421.5 N1: 2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl; N2: p-tolyl Likely moderate lipophilicity due to aromatic and piperazine groups.
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide (941869-56-3) C24H33N5O2 423.5 N2: 2,6-dimethylphenyl Increased steric hindrance vs. p-tolyl; may reduce receptor binding affinity.
N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (941869-38-1) C20H31N5O2 373.5 N1: Allyl; N2: same as target Lower molecular weight; allyl group may enhance metabolic susceptibility.
N1-(4-methylbenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide (898451-86-0) C25H34N4O2 422.5 N1: 4-methylbenzyl; N2: p-tolyl Benzyl substitution increases lipophilicity; potential for enhanced membrane permeability.
N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (886943-54-0) C20H24N6O4 412.4 N1: Pyridin-3-yl; N2: 4-nitrophenyl Nitro group introduces electron-withdrawing effects; may alter receptor binding kinetics.
N1-(4-ethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide (1049418-06-5) C23H30N4O3 410.5 N1: 4-ethylphenyl; N2: 4-methoxyphenyl-piperazine Ethyl and methoxy groups modify electronic and steric profiles; potential for extended half-life.

Physicochemical Properties

  • Lipophilicity: The target compound’s dimethylaminophenyl and piperazine groups likely confer moderate lipophilicity, balancing solubility and membrane permeability.
  • Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in CAS 941869-56-3) may hinder binding to sterically sensitive targets compared to the less hindered p-tolyl group .

Key Research Findings

Substituent Impact on Bioactivity :

  • Piperazine-containing analogues (e.g., CAS 898451-86-0) often exhibit enhanced pharmacokinetic profiles due to improved solubility and metabolic stability .
  • Pyridine or nitro-substituted derivatives (e.g., CAS 886943-54-0) may display altered receptor affinity, as seen in related compounds where electron-withdrawing groups reduce binding potency .

Safety Margins: Flavoring oxalamides with NOELs of 100 mg/kg bw/day suggest a robust safety profile for the target compound, provided metabolic pathways are conserved .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the dimethylaminophenyl and p-tolyl moieties. Key steps include:

  • Coupling Reactions : Use carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) to link the oxalamide core .
  • Piperazine Incorporation : Reacting intermediates with 4-methylpiperazine under anhydrous conditions, often in solvents like dichloromethane or THF .
  • Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .
    Methodological Tip: Optimize reaction times and temperatures (e.g., 0–25°C for coupling) to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C NMR to resolve signals from dimethylamino, p-tolyl, and piperazine groups .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and detect impurities .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for biological assays) .

Basic: What potential therapeutic applications are supported by preliminary studies?

  • Anticancer Activity : Structural analogs inhibit kinases (e.g., RSK) via oxalamide-mediated binding .
  • Anti-Inflammatory Effects : Piperazine derivatives modulate cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
    Experimental Design: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins .

Advanced: How do substituents like dimethylamino and p-tolyl groups influence structure-activity relationships (SAR)?

  • Dimethylamino Group : Enhances solubility and may facilitate blood-brain barrier penetration in neuroactive analogs .
  • p-Tolyl Moiety : Hydrophobic interactions improve target binding; replacing with nitro groups alters electron density and potency .
    Methodological Insight: Synthesize analogs via Suzuki-Miyaura cross-coupling to systematically vary substituents .

Advanced: What is the hypothesized mechanism of action for this compound?

  • Kinase Inhibition : Oxalamide scaffolds in related compounds bind ATP pockets in kinases (e.g., RSK), validated via molecular docking .
  • Receptor Modulation : Piperazine derivatives interact with serotonin or histamine receptors; use ITC to quantify binding thermodynamics .

Advanced: How can stability under varying pH conditions be assessed for formulation studies?

  • pH Stability Assays : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/Temperature Sensitivity : Store samples under accelerated conditions (40°C/75% RH) and analyze by LC-MS .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
  • Proteomic Profiling : Use CRISPR screens to identify off-target interactions explaining variability .

Advanced: What strategies improve scalability of synthesis for preclinical trials?

  • Flow Chemistry : Continuous flow reactors enhance yield and reduce waste for coupling steps .
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Advanced: How can computational modeling predict target interactions?

  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100-ns trajectories) to identify stable conformations .
  • QSAR Models : Train models on analogs with known IC50_{50} values to predict activity .

Advanced: What in vitro toxicity profiles should be prioritized?

  • Cytotoxicity Assays : Test against HEK-293 (normal) and cancer cell lines to calculate selectivity indices .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk .

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